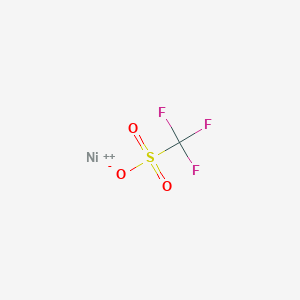
nickel(2+);trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);trifluoromethanesulfonate, also known as nickel(II) trifluoromethanesulfonate, is a chemical compound with the molecular formula C2F6NiO6S2 and a molecular weight of 356.83 g/mol . It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound is characterized by its pale green color and hygroscopic nature, meaning it readily absorbs moisture from the air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(2+);trifluoromethanesulfonate can be synthesized through the reaction of nickel(II) oxide or nickel(II) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity starting materials and advanced purification techniques to achieve a product with a purity of at least 96% . The process may also involve the use of inert atmospheres to prevent contamination and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to a lower oxidation state.
Substitution: this compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Common reagents include hydrogen gas and sodium borohydride. The reactions are usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include various ligands such as phosphines and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel(III) compounds, while reduction reactions may yield nickel(0) species .
Applications De Recherche Scientifique
Nickel(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of nickel(2+);trifluoromethanesulfonate involves its ability to coordinate with various ligands and participate in redox reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Nickel(2+);trifluoromethanesulfonate can be compared with other similar compounds, such as:
Nickel(II) acetate tetrahydrate: This compound is also used as a catalyst in organic synthesis but has different solubility and stability properties.
Nickel(II) bromide ethylene glycol dimethyl ether complex: This compound is used in similar catalytic applications but has different ligand coordination and reactivity.
Nickel(II) bis(trifluoromethanesulfonimide) hydrate: This compound has similar catalytic properties but different solubility and stability characteristics.
Uniqueness: this compound is unique due to its high solubility in organic solvents, its ability to act as a strong Lewis acid, and its stability under various reaction conditions. These properties make it a versatile and valuable catalyst in both academic and industrial research .
Propriétés
IUPAC Name |
nickel(2+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Ni/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQJHLDQNFHNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NiO3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8117382.png)
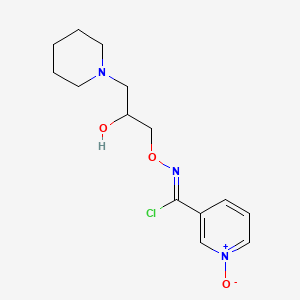
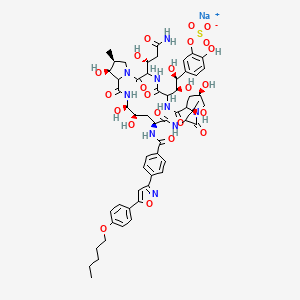
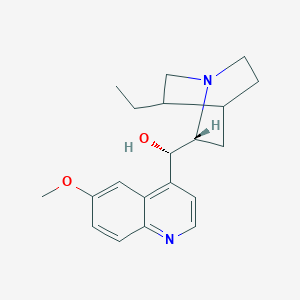
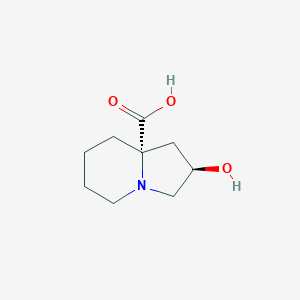
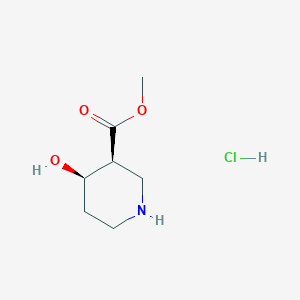

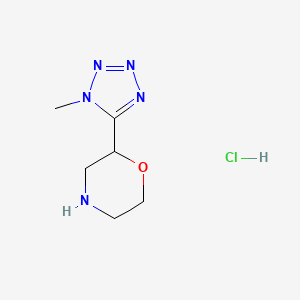

![5-chloro-N-[2-[4-(hydroxysulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B8117439.png)


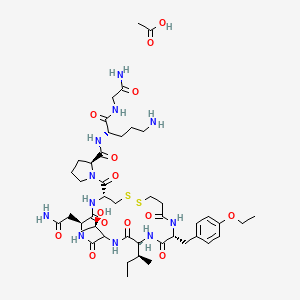
![3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea](/img/structure/B8117487.png)
